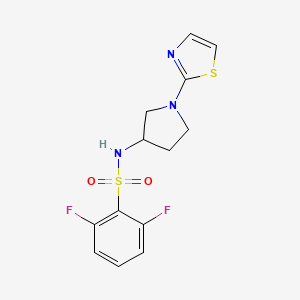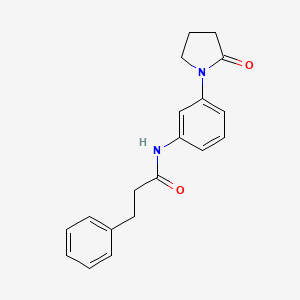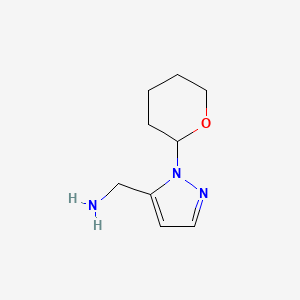
2,6-difluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2,6-difluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyrrolidine ring, a benzenesulfonamide group, and two fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring (a five-membered ring containing nitrogen and sulfur), a pyrrolidine ring (a five-membered ring containing nitrogen), and a benzenesulfonamide group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups and the presence of the two fluorine atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar sulfonamide group and the two fluorine atoms could influence its solubility in different solvents. The aromatic thiazole ring could contribute to its stability and reactivity .Scientific Research Applications
Inhibitors of Kynurenine 3-Hydroxylase : Sulfonamides, including variations of the specified compound, have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase. This enzyme is involved in the kynurenine pathway, which plays a role in neurodegenerative diseases. Compounds like 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide have shown high affinity for inhibiting this enzyme, making them relevant for studying the pathway's role in neuronal injury (Röver et al., 1997).
Beta(3) Adrenergic Receptor Agonists : Certain benzenesulfonamide derivatives have been identified as potent human beta(3) adrenergic receptor agonists. These compounds are being investigated for their potential in treating conditions such as obesity, diabetes, and urinary incontinence. For example, thiazole sulfonamide 2e has shown high selectivity and good oral bioavailability, representing a significant advancement in this field (Mathvink et al., 2000).
Partial Agonists of PPARγ : The interaction of benzenesulfonamides with the peroxisome proliferator-activated receptor gamma (PPARγ) has been studied using NMR spectroscopy. These studies have provided insights into the complex binding modes of these compounds, which have implications for understanding metabolic disorders and developing targeted therapies (Hughes et al., 2016).
Anticancer Activity : Benzenesulfonamides have been evaluated for their potential anticancer activity. For instance, Co(II) complexes of certain benzenesulfonamides have been synthesized and shown to have in vitro cytotoxicity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Transforming Growth Factor-beta Type 1 Receptor Kinase Inhibitors : Benzenesulfonamide-substituted imidazoles have been synthesized and evaluated for their inhibitory activity against ALK5, a kinase involved in the transforming growth factor-beta signaling pathway. This pathway is relevant in various pathological conditions, including cancer and fibrosis (Kim et al., 2009).
PET Imaging Agents : The synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a PET imaging agent for detecting B-Raf(V600E) mutations in cancers is another application. This compound has been synthesized and evaluated for its potential in cancer imaging (Wang et al., 2013).
Cytotoxic and Radiosensitizing Agents : Novel benzenesulfonamides have been synthesized and screened for their cytotoxic activity against human breast cancer cell lines, demonstrating potential as cancer treatment options. Some compounds also showed promising results as radiosensitizing agents (Ghorab et al., 2012).
properties
IUPAC Name |
2,6-difluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O2S2/c14-10-2-1-3-11(15)12(10)22(19,20)17-9-4-6-18(8-9)13-16-5-7-21-13/h1-3,5,7,9,17H,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVXZJNXDPUCTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=C(C=CC=C2F)F)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[(4-ethylphenyl)sulfonyl]-5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1H-indole-3-carboxylate](/img/structure/B2448034.png)


![N-(3,4-dimethoxyphenyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2448038.png)


![(E)-N'-[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2448042.png)



![N-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2448052.png)

![1-(4-((2,5-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2448056.png)
